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Compound of Interest

Compound Name: Cbz-Lys-Arg-pNA

Cat. No.: B12396451 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Many classes of proteases, particularly trypsin-like serine proteases, are critical players in

various physiological and pathological processes, making them key targets for drug

development.[1][2] Quantifying the activity of these enzymes is fundamental to understanding

their function and identifying potential inhibitors. This application note provides a detailed

protocol for determining enzyme activity using Nα-Carbobenzoxy-L-lysyl-L-arginine p-

nitroanilide (Cbz-Lys-Arg-pNA), a chromogenic substrate. The principle of this assay relies on

the enzymatic cleavage of the substrate, which releases p-nitroaniline (pNA). This product has

a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The rate

of pNA release is directly proportional to the activity of the enzyme in the sample.[3]

Principle of the Assay
The enzyme specifically recognizes and cleaves the peptide bond C-terminal to the arginine

residue in the Cbz-Lys-Arg-pNA substrate. This proteolytic event liberates the p-nitroaniline

(pNA) chromophore. While the intact substrate is colorless, free pNA in solution exhibits a

strong absorbance at 405 nm. By monitoring the change in absorbance over time, the reaction

rate and, consequently, the enzyme's activity can be accurately calculated using the Beer-

Lambert law.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12396451?utm_src=pdf-interest
https://journals.physiology.org/doi/10.1152/ajpcell.1998.274.6.C1429
https://www.glpbio.com/research-area/proteases/serine-protease.html
https://www.benchchem.com/product/b12396451?utm_src=pdf-body
https://www.chondrex.com/documents/3043-Trypsin-Assay.pdf
https://www.benchchem.com/product/b12396451?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzymatic Reaction:

Cbz-Lys-Arg-pNA (Colorless) ---(Enzyme)---> Cbz-Lys-Arg + p-Nitroaniline (Yellow, A405 nm)

Materials and Reagents
Reagent/Material

Recommended
Specifications

Storage

Assay Buffer

50 mM Tris-HCl, pH 8.2, with

100 mM NaCl and 10 mM

CaCl₂

4°C

Enzyme Solution
Purified enzyme (e.g., Trypsin)

or biological sample
-20°C or -80°C

Enzyme Dilution Buffer

Assay Buffer or as

recommended for the specific

enzyme

4°C

Substrate Stock Solution
Cbz-Lys-Arg-pNA (10 mM in

DMSO)
-20°C (Protect from light)

Microplate Reader

Capable of reading

absorbance at 405 nm,

preferably with kinetic mode

N/A

96-well Microplate Clear, flat-bottom N/A

Reagent Reservoirs & Pipettes Standard laboratory equipment N/A

Experimental Protocols
This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL.

Adjust volumes as necessary for other formats.

Reagent Preparation
Assay Buffer Preparation: Prepare 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂ solution

and adjust the pH to 8.2 at room temperature.
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Enzyme Working Solution: On the day of the experiment, thaw the enzyme stock solution on

ice. Prepare serial dilutions of the enzyme in the cold Enzyme Dilution Buffer to achieve a

range of desired concentrations. Keep diluted enzyme on ice until use.

Substrate Working Solution: Dilute the 10 mM Substrate Stock Solution in Assay Buffer to

the desired final concentration. A common starting point is a 1 mM working solution, which

would be further diluted in the well. For determining Michaelis-Menten kinetics, a range of

substrate concentrations will be required.

Assay Procedure (Kinetic Measurement)
A kinetic assay (monitoring absorbance over time) is highly recommended as it allows for the

verification of linearity in the reaction rate.[4][5]

Plate Setup: Add 100 µL of Assay Buffer to each well. Include wells for a blank (no enzyme)

and sample replicates.

Add Enzyme: Pipette 50 µL of the diluted enzyme solutions (or sample) into the appropriate

wells. For the blank wells, add 50 µL of the Enzyme Dilution Buffer.

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5

minutes to ensure temperature equilibration.

Initiate Reaction: Add 50 µL of the Substrate Working Solution to all wells to start the

reaction. Mix gently by pipetting or using an orbital shaker.

Measure Absorbance: Immediately place the plate in the microplate reader and begin

measuring the absorbance at 405 nm every minute for a duration of 15 to 30 minutes.

Assay Procedure (Endpoint Measurement)
For high-throughput screening, an endpoint assay may be suitable.

Follow steps 1-4 from the kinetic protocol.

Incubate: Incubate the plate at the reaction temperature for a fixed period (e.g., 30 minutes).

Ensure this time falls within the linear range of the reaction, which should be determined

empirically beforehand.
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Stop Reaction (Optional): The reaction can be stopped by adding 50 µL of a stop solution,

such as 10% acetic acid.

Measure Absorbance: Read the final absorbance at 405 nm.

Data Presentation and Calculations
The enzyme activity is calculated based on the rate of pNA formation, determined from the

change in absorbance using the Beer-Lambert law (A = εcl).

Key Parameters for Calculation:

Parameter Symbol Value Source

Molar Extinction

Coefficient of pNA
ε 9,960 M⁻¹cm⁻¹ [6]

Path Length l

Typically ~0.5 cm for

200 µL in a 96-well

plate

Must be determined

for your specific

plate/reader

Total Reaction Volume Vtotal 0.2 mL (0.0002 L) Protocol

Volume of Enzyme Venzyme 0.05 mL (0.00005 L) Protocol

Calculation Steps
Determine the Rate of Absorbance Change (ΔA/min):

Plot absorbance (405 nm) versus time (minutes).

Identify the linear portion of the curve.

Calculate the slope of this linear range, which represents the initial velocity (v₀) in terms of

ΔA/min.[4]

Calculate Enzyme Activity (Units/L): The standard unit of enzyme activity (U) is defined as

the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
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Formula:

ΔA/min: Rate of absorbance change from step 1.

Vtotal: Total reaction volume in Liters.

10⁶: Conversion factor from moles to micromoles.

ε: Molar extinction coefficient of pNA (M⁻¹cm⁻¹).

l: Path length in cm.

Venzyme: Volume of the enzyme solution added in Liters.

Sample Data and Results
Table 1: Raw Absorbance Data (405 nm) vs. Time

Time (min) Sample 1 (A405) Sample 2 (A405) Blank (A405)

0 0.051 0.053 0.050

1 0.072 0.083 0.050

2 0.093 0.113 0.051

3 0.114 0.143 0.051

4 0.135 0.173 0.052

5 0.156 0.203 0.052

Table 2: Calculated Enzyme Activity

Sample
Enzyme Conc.
(µg/mL)

ΔA/min (Slope) Activity (U/L)
Specific
Activity (U/mg)

Sample 1 5 0.021 84.34 16.87

Sample 2 10 0.030 120.48 12.05
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Specific Activity is calculated by dividing the Activity (U/L) by the enzyme concentration in the

assay (mg/L).

Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the enzyme activity assay protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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